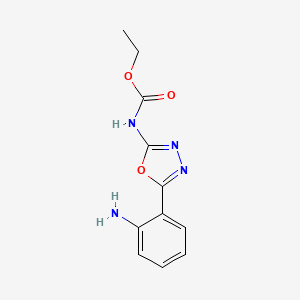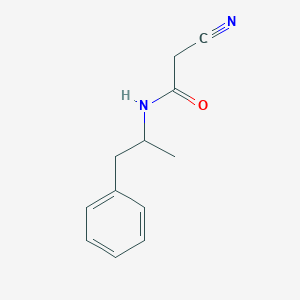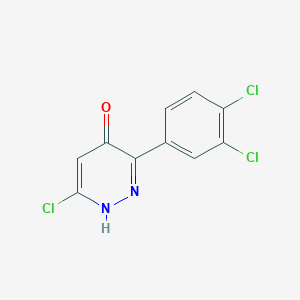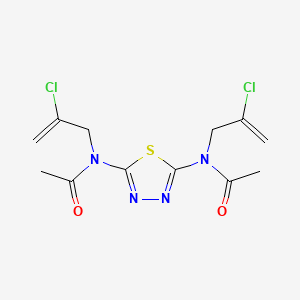
N,N'-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or dithiocarbamates with hydrazine or its derivatives.
Introduction of the Acetamide Groups: The acetamide groups can be introduced by reacting the thiadiazole intermediate with chloroacetyl chloride or similar reagents.
Allylation: The final step involves the allylation of the acetamide groups using 2-chloroallyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the carbonyl groups in the acetamide moieties.
Substitution: The chloroallyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could result in the replacement of the chloroallyl groups with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further research.
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” would depend on its specific interactions with molecular targets. Generally, thiadiazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The chloroallyl groups may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-diyl)bis(N-alkylacetamide): Similar structure but with different alkyl groups.
1,3,4-Thiadiazole-2,5-diyl)bis(N-arylacetamide): Similar structure but with aryl groups instead of chloroallyl groups.
Uniqueness
The presence of the chloroallyl groups in “N,N’-(1,3,4-Thiadiazole-2,5-diyl)bis(N-(2-chloroallyl)acetamide)” makes it unique compared to other thiadiazole derivatives. These groups can participate in specific chemical reactions, providing additional functionalization options.
Properties
CAS No. |
61784-95-0 |
|---|---|
Molecular Formula |
C12H14Cl2N4O2S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-[5-[acetyl(2-chloroprop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-(2-chloroprop-2-enyl)acetamide |
InChI |
InChI=1S/C12H14Cl2N4O2S/c1-7(13)5-17(9(3)19)11-15-16-12(21-11)18(10(4)20)6-8(2)14/h1-2,5-6H2,3-4H3 |
InChI Key |
UXIFYNQNLCYZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=C)Cl)C1=NN=C(S1)N(CC(=C)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)

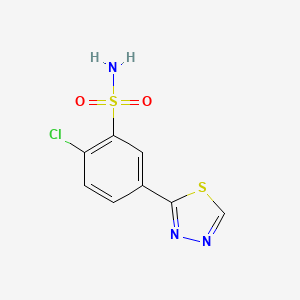
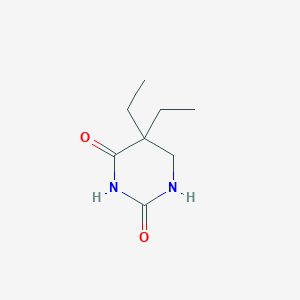

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
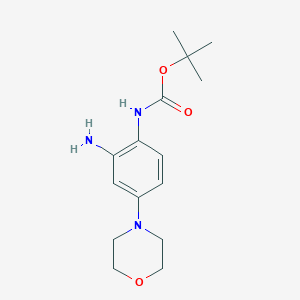
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
